Pirbuterol
Overview
Description
Synthesis Analysis
While there are no detailed synthesis methods available for pirbuterol, it is known that it is a β2-agonist and its synthesis involves stereoselective methods . The stereoselectivity in pharmacodynamics and pharmacokinetics of β2-agonists is crucial, and the enantioseparation of racemic beta-agonists is achieved through methods such as HPLC, LC-MS, GC, TLC, CE .Molecular Structure Analysis
Pirbuterol is a small molecule with a chemical formula of C12H20N2O3 . Its average mass is 240.2988 Da and its monoisotopic mass is 240.147400 Da .Physical And Chemical Properties Analysis
Pirbuterol is a small molecule with a chemical formula of C12H20N2O3 . Its average mass is 240.2988 Da and its monoisotopic mass is 240.147400 Da .Scientific Research Applications
Bronchodilatory and Cardiovascular EffectsPirbuterol, a beta-adrenoceptor agonist, is structurally distinct from salbutamol due to the substitution of a pyridine ring for the benzene ring. It exhibits bronchodilatory and cardiovascular effects, similar to salbutamol. Studies have shown improvements of up to 25% in forced expiratory volume in 1 second (FEV1) in asthmatic patients treated with pirbuterol for several months. Comparative studies indicated that pirbuterol aerosol is similar in efficacy to orciprenaline aerosol, and orally administered pirbuterol is similar to
Scientific Research Applications of Pirbuterol
Bronchodilatory and Cardiovascular Effects
Pirbuterol, a beta-adrenoceptor agonist, is structurally distinct from salbutamol due to the substitution of a pyridine ring for the benzene ring. It exhibits bronchodilatory and cardiovascular effects, similar to salbutamol. Studies have shown improvements of up to 25% in forced expiratory volume in 1 second (FEV1) in asthmatic patients treated with pirbuterol for several months. Comparative studies indicated that pirbuterol aerosol is similar in efficacy to orciprenaline aerosol, and orally administered pirbuterol is similar to salbutamol in bronchodilator efficacy. Long-term comparative studies are needed for a clearer understanding of its efficacy compared to other beta-adrenoceptor agonists (Richards & Brogden, 2020).
Pirbuterol Acetate: Sympathomimetic and Bronchodilatory Effects
Pirbuterol acetate, a synthetic catecholamine and pyridine derivative, selectively stimulates beta-2 adrenergic receptors, resulting in muscle relaxation (broncho- and vasodilation) through cAMP-dependent signal transduction. It also inhibits the release of inflammatory mediators from mast cells. This specific form of pirbuterol highlights its potential for therapeutic applications beyond basic bronchodilation (Definitions, 2020).
Applications in Veterinary Medicine
Pirbuterol has been studied in the context of veterinary medicine, particularly in horses with recurrent airway obstruction (heaves). A trial examining the dose response to pirbuterol in affected horses showed significant relationships between clinical scores and changes in lung function. This indicates the potential for pirbuterol's application in managing equine respiratory conditions (Robinson et al., 2010).
Antitumor Activity via β2AR Stimulation
In a notable shift from respiratory applications, a study identified pirbuterol as a β2 adrenergic receptor agonist that causes apoptosis and tumor regression in animal models. It inhibits the Raf-1/Mek-1/Erk1/2 pathway in human tumors, suggesting a novel therapeutic application of pirbuterol in cancer treatment (Carie & Sebti, 2007).
properties
IUPAC Name |
6-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)pyridin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3/c1-12(2,3)13-6-11(17)8-4-5-10(16)9(7-15)14-8/h4-5,11,13,15-17H,6-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQDBNKDJNJQRDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(C1=NC(=C(C=C1)O)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
38029-10-6 (di-hydrochloride), 65652-44-0 (acetate) | |
Record name | Pirbuterol [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038677815 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0046937 | |
Record name | Pirbuterol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0046937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Pirbuterol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015407 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
6.22e+00 g/L | |
Record name | Pirbuterol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015407 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
The pharmacologic effects of beta adrenergic agonist drugs, including pirbuterol, are at least in proof attributable to stimulation through beta adrenergic receptors of intracellular adenyl cyclase, the enzyme which catalyzes the conversion of adenosine triphosphate (AlP) to cyclic-3† ,5†-adenosine monophosphate (c-AMP). Increased c-AMP levels are associated with relaxation of bronchial smooth muscle and inhibition of release of mediators of immediate hypersensitivity from cells, especially from mast cells. | |
Record name | Pirbuterol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01291 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Pirbuterol | |
CAS RN |
38677-81-5, 38029-10-6 | |
Record name | (±)-Pirbuterol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38677-81-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pirbuterol [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038677815 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pirbuterol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01291 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Pirbuterol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0046937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α6-[[(tert-butyl)amino]methyl]-3-hydroxypyridine-2,6-dimethanol dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.848 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | PIRBUTEROL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OG645J8RVW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Pirbuterol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015407 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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